molecular formula C23H24N2OS B3299447 8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899910-60-2

8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B3299447
CAS No.: 899910-60-2
M. Wt: 376.5 g/mol
InChI Key: UYEBXFLBOWJDKD-UHFFFAOYSA-N
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Description

8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a nitrogen-containing spirocyclic compound characterized by a 1,4-diazaspiro[4.5]decane core, a thione group at position 2, and substituents including a 4-methylbenzoyl group at position 1 and a phenyl ring at position 3. This structure is part of a broader class of spirocyclic hydantoin analogs, which have been explored for anticonvulsant activity due to their structural resemblance to classical hydantoin drugs like phenytoin .

The thione group may contribute to hydrogen bonding or metal coordination, while the 4-methylbenzoyl substituent likely modulates lipophilicity and metabolic stability.

Properties

IUPAC Name

(4-methylphenyl)-(8-methyl-2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c1-16-8-10-19(11-9-16)21(26)25-22(27)20(18-6-4-3-5-7-18)24-23(25)14-12-17(2)13-15-23/h3-11,17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEBXFLBOWJDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, a compound with the CAS number 899910-60-2, has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2OSC_{23}H_{24}N_{2}OS, with a molecular weight of approximately 376.51 g/mol. The compound features a spirocyclic structure characterized by the interconnection of two rings through a single atom, which is typical for biologically active molecules.

PropertyValue
IUPAC NameThis compound
CAS Number899910-60-2
Molecular FormulaC23H24N2OS
Molecular Weight376.51 g/mol

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Potentially acts as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : May interact with various receptors influencing cellular signaling pathways.
  • Antioxidant Activity : Exhibits properties that may scavenge free radicals and reduce oxidative stress.

Biological Activity

Recent studies have indicated that this compound possesses notable biological activities:

  • Anticancer Properties : Preliminary data suggest that it may inhibit cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in various assays.
  • Antimicrobial Activity : Exhibits activity against certain bacterial strains.

Comparative Analysis

To better understand the uniqueness and efficacy of this compound, it can be compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-thioneDifferent position of methyl groupLess potent in anticancer activity
1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-thioneLacks methyl group on benzoyl ringModerate antimicrobial properties

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their potential applications:

  • Study on Anticancer Activity : A study demonstrated that diazaspiro compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that structural modifications could enhance their potency.
  • Anti-inflammatory Research : Research indicated that compounds with spirocyclic structures can modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs and their substituents, molecular weights, and physicochemical properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione (Target Compound) 1: 4-methylbenzoyl; 3: phenyl; 8: methyl C₂₃H₂₃N₂OS 375.50* Balanced lipophilicity; potential anticonvulsant activity
8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (A312766) 8: methyl; additional N atom C₁₄H₁₇N₃S 259.37 Triaza system may alter electron distribution; reduced steric bulk
3-(2,4-Dichlorophenyl)-8-methyl-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 3: 2,4-dichlorophenyl C₂₃H₂₁Cl₂N₂OS 455.39 Increased lipophilicity and steric hindrance; potential enhanced potency
1-(4-Bromobenzoyl)-3-(4-bromophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione 1: 4-bromobenzoyl; 3: 4-bromophenyl C₂₂H₂₀Br₂N₂OS 520.28 High molecular weight; bromine enhances halogen bonding
8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 8: tert-butyl; 3: 4-methylphenyl C₁₉H₂₆N₂S 314.49 Bulky tert-butyl group may reduce membrane permeability
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 3: 4-methoxyphenyl C₁₅H₁₈N₂OS 274.39 Methoxy group improves solubility via hydrogen bonding

*Molecular weight calculated based on formula.

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) in increases solubility but may reduce blood-brain barrier penetration, whereas chloro/bromo substituents (electron-withdrawing) in enhance lipophilicity and target binding .
  • Triaza vs. Diazaspiro Systems : The triaza analog (A312766) has an additional nitrogen, altering electronic properties and hydrogen-bonding capacity.

Solubility and Formulation

  • Methoxy Derivatives (e.g., ) dissolve readily in DMSO, aiding in vitro assays.
  • Brominated/Halogenated Analogs (e.g., ) show lower aqueous solubility, necessitating co-solvents like PEG300 for in vivo studies .
  • Target Compound : Its methyl groups likely strike a balance between solubility and membrane permeability, though experimental data is needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 2
Reactant of Route 2
8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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